1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one
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Overview
Description
1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring attached to a phenyl group, which is further connected to an ethanone moiety
Mechanism of Action
Target of Action
Similar compounds have been reported to target proteins like s100b . The role of these proteins varies, but they often play crucial roles in cellular processes such as signal transduction, cell growth, and differentiation.
Mode of Action
Based on its structural similarity to other piperazine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding . These interactions can lead to changes in the conformation and function of the target proteins, thereby affecting cellular processes.
Biochemical Pathways
Similar compounds have been reported to be involved in pathways related to inflammation and pain perception . The compound’s interaction with its targets could potentially alter these pathways, leading to downstream effects on cellular functions and responses.
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body due to their lipophilic nature . The metabolism and excretion of these compounds can vary, affecting their bioavailability and pharmacological effects.
Result of Action
Similar compounds have been reported to have anti-inflammatory effects . These effects are likely the result of the compound’s interaction with its targets and its influence on biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Understanding these factors is crucial for optimizing the use of this compound in research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one typically involves the reaction of 4-methylpiperazine with a suitable phenyl ethanone derivative. One common method involves the use of N,N-dimethylacetamide as a solvent and sodium hydroxide as a base. The reaction is carried out at room temperature for a specified period, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-methylpiperazin-1-yl)phenyl]methanamine
- 2-(4-methylpiperazin-1-yl)ethan-1-ol
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)phenyl)ethanone
Uniqueness
1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the piperazine ring and the ethanone moiety allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
56915-77-6 |
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Molecular Formula |
C13H18N2O |
Molecular Weight |
218.3 |
Purity |
95 |
Origin of Product |
United States |
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